molecular formula C25H27N3O5 B12139900 1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12139900
M. Wt: 449.5 g/mol
InChI Key: GIFNJSQNNYXPJB-MRCUWXFGSA-N
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Description

1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Spiro compound formation: The indole derivative is then reacted with a suitable diketone to form the spiro compound.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

(4'E)-1'-[3-(dimethylamino)propyl]-4'-[hydroxy-(4-methoxyphenyl)methylidene]-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H27N3O5/c1-26(2)14-7-15-28-23(31)22(30)20(21(29)16-10-12-17(33-4)13-11-16)25(28)18-8-5-6-9-19(18)27(3)24(25)32/h5-6,8-13,29H,7,14-15H2,1-4H3/b21-20-

InChI Key

GIFNJSQNNYXPJB-MRCUWXFGSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C(=O)N3CCCN(C)C

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OC)O)C(=O)C(=O)N3CCCN(C)C

Origin of Product

United States

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